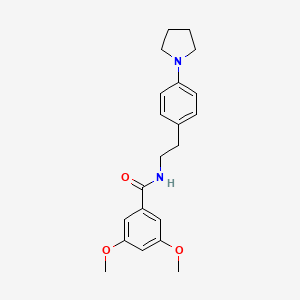

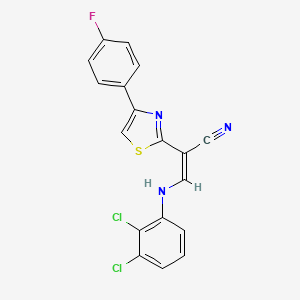

3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, also known as MPHP-2201, is a synthetic cannabinoid that has been gaining popularity in the research community due to its unique properties. This chemical compound is a member of the benzamide class of synthetic cannabinoids and is structurally similar to other compounds in this class, such as AB-FUBINACA and ADB-FUBINACA.

Scientific Research Applications

Novel Synthesis Methods

Research into compounds structurally similar to 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has led to innovative synthesis methods. For example, a study on pyridyl substituted benzamides highlighted the compounds' unique aggregation-enhanced emission (AEE) properties, which depend on the solvent's polarity. These compounds demonstrate luminescence in both DMF solution and solid state, showcasing their potential for applications in optical materials and sensors (Srivastava et al., 2017).

Enhancement of Antibody Production

In the realm of biotechnology, specifically monoclonal antibody production, derivatives of pyrrole and benzamide have been investigated for their ability to enhance cell-specific antibody production in recombinant Chinese hamster ovary cells. One compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, demonstrated the potential to increase monoclonal antibody production, showcasing a direct application in improving the efficiency of biopharmaceutical manufacturing processes (Aki et al., 2021).

Polyamide Synthesis

Research into aromatic polyamides has led to the synthesis of novel compounds with improved properties. Studies involving compounds related to this compound have focused on creating new polymers with excellent solubility, thermal stability, and mechanical properties. These polymers have potential applications in various industries, including electronics and materials science (Liaw et al., 2002).

Anticancer Activity

The synthesis of new molecular structures incorporating pyrrole and benzamide units has shown promising anticancer activity. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety displayed significant antiproliferative activity against various cancer cell lines. This indicates the potential of these compounds for further development as anticancer agents (Rasal et al., 2020).

Antibacterial and Antitubercular Agents

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antitubercular activities. A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs showed promising results against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. These findings highlight the potential of these compounds as new antibacterial and antitubercular agents (Joshi et al., 2008).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of various receptors and are able to inhibit a wide range of enzymes .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets, leading to changes in the function of those targets . This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

It’s known that pyrrolidine derivatives can affect a variety of biochemical pathways, leading to downstream effects such as antioxidative and antibacterial properties .

Pharmacokinetics

The high log p value of similar compounds indicates that they should easily cross the blood-brain barrier .

Result of Action

Pyrrolidine derivatives are known to have diverse biological activities, including antioxidative and antibacterial properties .

properties

IUPAC Name |

3,5-dimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-25-19-13-17(14-20(15-19)26-2)21(24)22-10-9-16-5-7-18(8-6-16)23-11-3-4-12-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBDTBERWVEAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)

![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)

![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)